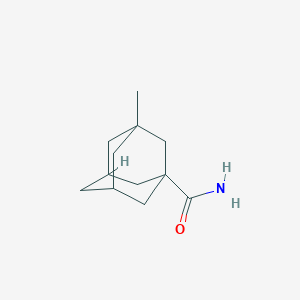
3-Methyladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyladamantane-1-carboxamide is a derivative of adamantane, a tricyclic cage compound with the formula C10H16. Adamantane and its derivatives are known for their unique structural properties and have been widely studied for their applications in pharmaceuticals, materials science, and nanotechnology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyladamantane-1-carboxamide typically involves the amidation of 3-Methyl-adamantane-1-carboxylic acid. One common method is the reaction of 3-Methyl-adamantane-1-carboxylic acid with an amine in the presence of a coupling reagent such as EDCI or DCC . The reaction is usually carried out in an organic solvent like dichloromethane or DMF at room temperature.
Industrial Production Methods
Industrial production of adamantane derivatives often involves catalytic processes. For example, the amidation reaction can be catalyzed by organoboron compounds, which are environmentally friendly and efficient . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyladamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or borane-THF complex are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
3-Methyladamantane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral and antibacterial properties.
Medicine: Investigated for its use in drug development, particularly for neuroprotective and antiviral drugs.
Industry: Utilized in the production of advanced materials, including nanodiamonds and polymers.
Mechanism of Action
The mechanism of action of 3-Methyladamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Adamantane: The parent compound, known for its stability and structural properties.
1-Adamantanecarboxylic acid: Another derivative with similar applications in materials science and pharmaceuticals.
2-Azaadamantane: A nitrogen-containing derivative with unique chemical properties.
Uniqueness
3-Methyladamantane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
3-methyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11-3-8-2-9(4-11)6-12(5-8,7-11)10(13)14/h8-9H,2-7H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVYEMCYTRBUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-CHLORO-2-[3-(DIETHYLAMINO)PROPYL]-1-(3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE](/img/structure/B241624.png)

![2-(4-chlorophenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
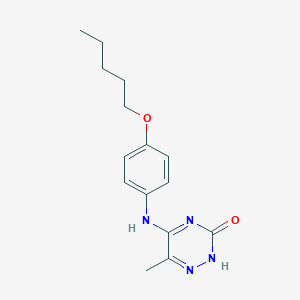
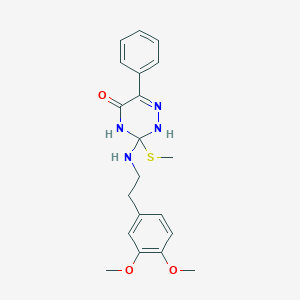

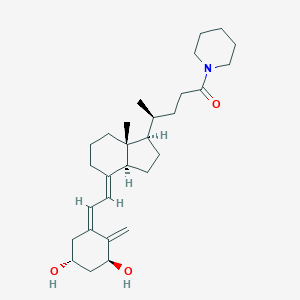
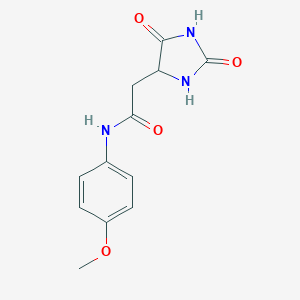

![3-methyl-5-[(2-methylbenzyl)thio]-1H-1,2,4-triazole](/img/structure/B241640.png)
![Ethyl 2-[(methoxyacetyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241641.png)
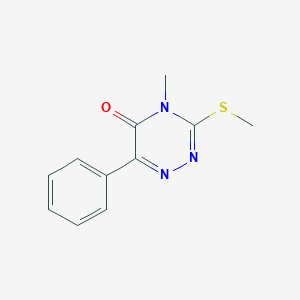
![3-butyl-6-chloro-2H,4H-1,3-oxazino[5,6-h]quinoline](/img/structure/B241652.png)
